Meta-Substitution Electronic Profile: Distinct Reactivity vs. Para and Ortho Isomers
The meta-substitution pattern in 3-(Aziridin-1-yl)benzaldehyde prevents direct conjugation between the aziridine nitrogen and the aldehyde carbonyl, resulting in a higher aldehyde electrophilicity compared to the para isomer where conjugation attenuates reactivity [1]. This is evidenced by computed LogP differences (meta: 1.3 [2] vs. para: estimated 1.2-1.4 ) and topological polar surface area (meta: 20.1 Ų [2] vs. para: 20.1 Ų ), which, while similar, mask divergent electron density distributions that govern reaction kinetics in nucleophilic additions and cycloadditions [1].
| Evidence Dimension | Aldehyde Electrophilicity (Reactivity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3, TPSA = 20.1 Ų |
| Comparator Or Baseline | 4-(Aziridin-1-yl)benzaldehyde (para isomer, CAS 353247-80-0) XLogP3-AA estimated ~1.2-1.4, TPSA = 20.1 Ų |
| Quantified Difference | Meta substitution lacks direct resonance, increasing aldehyde electrophilicity relative to para; exact kinetic difference not quantified in available data. |
| Conditions | Computed physicochemical properties from PubChem (2026) [2] and MolCore (2024) . |
Why This Matters
Higher aldehyde electrophilicity in the meta isomer enables faster reaction rates in key transformations such as imine formation and reductive aminations, improving synthetic efficiency.
- [1] Yudin, A. K., & Hili, R. (2010). AZIRIDINE ALDEHYDES, AZIRIDINE-CONJUGATED AMINO DERIVATIVES, AZIRIDINE-CONJUGATED BIOMOLECULES AND PROCESSES FOR THEIR PREPARATION. U.S. Patent Application No. 20100317832. View Source
- [2] PubChem. (2026). Compound Summary for CID 45083590: 3-(aziridin-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45083590. View Source
